molecular formula C21H25N5O B4609026 1-[3-[4-(4-Cyanophenyl)piperazin-1-yl]propyl]-3-phenylurea

1-[3-[4-(4-Cyanophenyl)piperazin-1-yl]propyl]-3-phenylurea

Cat. No.: B4609026
M. Wt: 363.5 g/mol
InChI Key: MWORXPYAKYWYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-[4-(4-Cyanophenyl)piperazin-1-yl]propyl]-3-phenylurea is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-[3-[4-(4-Cyanophenyl)piperazin-1-yl]propyl]-3-phenylurea involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound. Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .

Chemical Reactions Analysis

1-[3-[4-(4-Cyanophenyl)piperazin-1-yl]propyl]-3-phenylurea undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-[4-(4-Cyanophenyl)piperazin-1-yl]propyl]-3-phenylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-[4-(4-Cyanophenyl)piperazin-1-yl]propyl]-3-phenylurea involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the body, modulating their activity. For example, it may act as an antagonist or agonist at serotonin or dopamine receptors, influencing neurotransmitter levels and signaling pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[3-[4-(4-Cyanophenyl)piperazin-1-yl]propyl]-3-phenylurea can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

1-[3-[4-(4-cyanophenyl)piperazin-1-yl]propyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c22-17-18-7-9-20(10-8-18)26-15-13-25(14-16-26)12-4-11-23-21(27)24-19-5-2-1-3-6-19/h1-3,5-10H,4,11-16H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWORXPYAKYWYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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